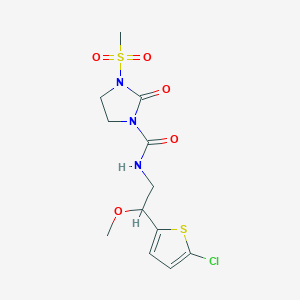
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C12H16ClN3O5S2 and its molecular weight is 381.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure includes a thiophene ring, a methoxyethyl group, and an imidazolidine core, which may contribute to its biological properties. The presence of a methylsulfonyl group is also significant for its pharmacological activity.
Research indicates that this compound exhibits several mechanisms that may contribute to its biological activity:
- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines. For instance, studies demonstrated that it activates caspases and alters the expression of apoptotic markers such as BAX and BCL2, leading to increased cell death in cancerous cells .
- Inhibition of Inflammatory Pathways : It has been reported to down-regulate pro-inflammatory cytokines such as IL-1β and COX-2, suggesting a potential role in anti-inflammatory therapies .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of the compound:
| Biological Activity | Cell Line/Model | Effect | IC50 (µg/mL) |
|---|---|---|---|
| Apoptosis Induction | MCF7 (breast cancer) | Significant increase in apoptosis | 9.5 |
| Apoptosis Induction | HEP2 (laryngeal carcinoma) | Significant increase in apoptosis | 12 |
| Inhibition of Inflammation | Various models | Down-regulation of IL-1β, COX-2 | Not specified |
| Cytotoxicity | VERO (normal cell line) | 58% inhibition at 100 µg/mL | Not specified |
Case Studies
Several studies have explored the efficacy of this compound:
- Study on Cancer Cell Lines : A recent investigation assessed the cytotoxic effects of the compound on MCF7 and HEP2 cells. It was found that treatment with the compound led to a significant reduction in cell viability, with IC50 values comparable to established chemotherapeutics like doxorubicin. The study also highlighted the compound's ability to halt the cell cycle at specific phases, indicating a targeted mechanism against cancer proliferation .
- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of the compound. It demonstrated that treatment resulted in decreased levels of inflammatory markers in vitro, suggesting potential applications for inflammatory diseases .
- Molecular Docking Studies : Theoretical molecular modeling studies indicated strong binding affinities to targets involved in cancer progression, such as P53 mutant proteins and Bcl2, reinforcing its potential as an anticancer agent .
属性
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O5S2/c1-21-8(9-3-4-10(13)22-9)7-14-11(17)15-5-6-16(12(15)18)23(2,19)20/h3-4,8H,5-7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJFVKBHXYAITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)N1CCN(C1=O)S(=O)(=O)C)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














